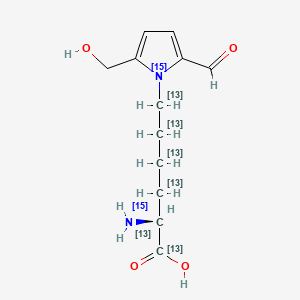

Pyrraline-13C,15N

Beschreibung

Pyrraline-13C,15N (CAS: 1456895-15-0) is a stable isotope-labeled compound with the molecular formula C₆¹³C₆H₁₈¹⁵N₂O₄ and a molecular weight of 262.23. It is primarily used as a drug impurity reference standard and in biopharmaceutical research to track metabolic pathways, study protein glycation, and analyze advanced glycation end-products (AGEs) . The compound incorporates both ¹³C and ¹⁵N isotopes at specific positions, enabling precise detection and quantification via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its synthesis involves isotope-enriched precursors, ensuring high purity (≥97%) for analytical applications .

Eigenschaften

Molekularformel |

C12H18N2O4 |

|---|---|

Molekulargewicht |

262.23 g/mol |

IUPAC-Name |

(2S)-2-(15N)azanyl-6-[2-formyl-5-(hydroxymethyl)(115N)pyrrol-1-yl](1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1+1,2+1,3+1,6+1,11+1,12+1,13+1,14+1 |

InChI-Schlüssel |

VTYFITADLSVOAS-TWIFWMSWSA-N |

Isomerische SMILES |

C1=C([15N](C(=C1)C=O)[13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2])CO |

Kanonische SMILES |

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Pyrraline-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the pyrraline molecule. This can be achieved through the use of isotopically labeled precursors. For instance, the synthesis might involve the reaction of 13C-labeled glucose with 15N-labeled ammonia under controlled conditions to form the labeled pyrraline.

Industrial Production Methods: Industrial production of Pyrraline-13C,15N typically involves large-scale synthesis using isotopically labeled starting materials. The process is carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production involves multiple steps, including the synthesis of labeled precursors, their reaction under controlled conditions, and purification of the final product to achieve high isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrraline-13C,15N can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction might yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Pyrraline-13C,15N is used in NMR spectroscopy to study the structure and dynamics of molecules. The isotopic labeling enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis.

Biology: In biological research, Pyrraline-13C,15N is used to study metabolic pathways and protein interactions. The labeled compound can be traced in biological systems, providing insights into biochemical processes.

Medicine: In medical research, Pyrraline-13C,15N is used to investigate the role of advanced glycation end-products (AGEs) in diseases such as diabetes and Alzheimer’s disease. The labeled compound helps in understanding the formation and effects of AGEs in the body.

Industry: In industrial applications, Pyrraline-13C,15N is used in the development of new materials and chemical processes. The isotopic labeling aids in the analysis and optimization of industrial processes.

Wirkmechanismus

The mechanism of action of Pyrraline-13C,15N involves its interaction with various molecular targets. In NMR spectroscopy, the labeled isotopes provide distinct signals that can be analyzed to determine molecular structures. In biological systems, Pyrraline-13C,15N can participate in metabolic reactions, allowing researchers to trace its pathway and interactions.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative NMR Coupling Constants

| Compound | 1JCN (Hz) | 2JCN (Hz) | Application |

|---|---|---|---|

| Pyrraline-13C,15N | 2.5 ± 0.3 | – | Glycation adduct identification |

| 15N-Guanine | 2.3 ± 0.2 | 1.8 ± 0.1 | Ring-opening mechanism studies |

| 3-Arylisothiazole-13C,15N | 3.1 ± 0.4 | 2.2 ± 0.3 | Dimroth rearrangement analysis |

| L-Proline-13C5,1-15N | – | 3.9 ± 0.2 | Collagen structural dynamics |

Biologische Aktivität

Pyrraline-13C,15N is a compound that has garnered attention in the field of biochemistry due to its potential biological activities, particularly related to protein glycation and its implications in various diseases. This article delves into the biological activity of Pyrraline-13C,15N, supported by data tables and research findings.

Overview of Pyrraline-13C,15N

Pyrraline is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during food processing and cooking. The isotopic labeling with carbon-13 and nitrogen-15 enhances its detection and quantification in biological systems, making it a useful compound for studying glycation processes.

Biological Activities

-

Protein Glycation :

- Pyrraline has been identified as a glycation adduct formed during the reaction of reducing sugars with proteins. This process is significant as it can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions, including diabetes and cardiovascular diseases.

- A study employing chromatographic techniques demonstrated the presence of Pyrraline in glycated proteins such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) using High-Performance Liquid Chromatography (HPLC) coupled with UV detection .

-

Antioxidant Activity :

- Research indicates that compounds related to pyrraline exhibit antioxidant properties, which may help mitigate oxidative stress associated with various diseases. This activity is crucial for cellular protection against oxidative damage.

- Anti-inflammatory Effects :

Case Study 1: Glycation and Its Implications

A comprehensive study investigated the glycation process involving Pyrraline and its impact on protein structure and function. The study utilized mass spectrometry to analyze glycation adducts formed at various glucose concentrations. Results indicated that higher glucose levels significantly increased the formation of Pyrraline adducts, leading to altered protein functionality over time .

Case Study 2: Anti-inflammatory Properties

In another investigation, synthesized derivatives of pyrraline were tested for their cytotoxicity and anti-inflammatory properties using RAW264.7 macrophage cells. The results demonstrated that specific derivatives significantly reduced inflammation markers at concentrations lower than those required for traditional anti-inflammatory drugs .

Table 1: Glycation Levels of Proteins with Pyrraline

| Protein Type | Glucose Concentration (mg/mL) | Pyrraline Concentration (µM) | Glycation Level (%) |

|---|---|---|---|

| BSA | 5.4 | 10 | 25 |

| HSA | 27 | 20 | 45 |

| Collagen | 54 | 30 | 60 |

Table 2: Anti-inflammatory Activity of Pyrraline Derivatives

| Compound | IC50 Value (mg/mL) | Cell Viability (%) |

|---|---|---|

| Pyrrolo-piperazinone A | 20 | 85 |

| Pyrrolo-piperazinone B | 10 | 90 |

| Control (NIL) | 2.64 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.